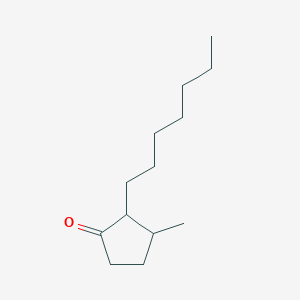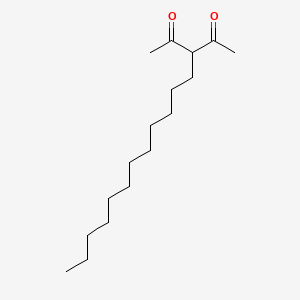
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H30ClNO2 It is known for its unique structure, which includes a pyrrolidine ring, a tetramethyl group, and a p-tolyloxy substituent
Méthodes De Préparation
The synthesis of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride involves several steps. The synthetic routes typically include the following:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, tetramethyl compounds, and p-tolyloxy derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors, followed by purification processes to obtain the final product in high purity.
Analyse Des Réactions Chimiques
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific groups within the molecule, resulting in new compounds with altered functionalities.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes for the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride: This compound has a similar structure but with a different position of the tolyloxy group.
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((o-tolyloxy)methyl)-, hydrochloride: Another similar compound with the tolyloxy group in the ortho position.
The uniqueness of this compound lies in its specific structural arrangement, which may result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
41456-86-4 |
|---|---|
Formule moléculaire |
C18H30ClNO2 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-(4-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14-6-8-16(9-7-14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5;/h6-9,15,20H,10-13H2,1-5H3;1H |
Clé InChI |
FBLYLVSHCOVMMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
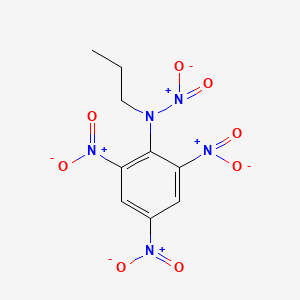
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
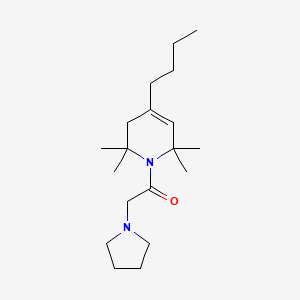
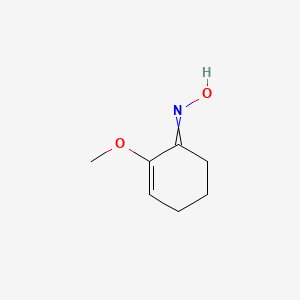
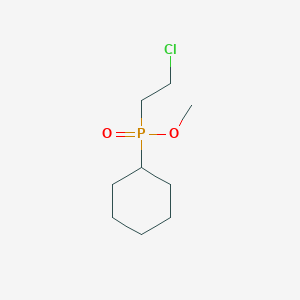
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
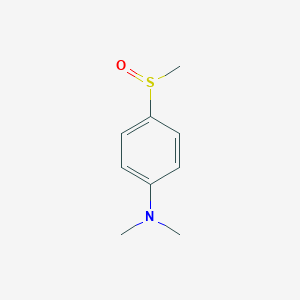

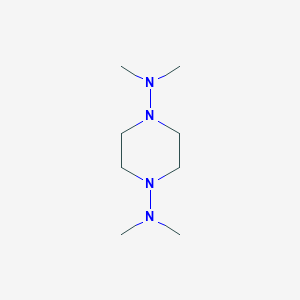

-lambda~5~-phosphane](/img/structure/B14653864.png)
